
Cepharadione A
Overview
Description
Cepharadione A is a naturally occurring compound belonging to the class of isoquinoline alkaloids. It is characterized by its reddish-orange color and is primarily found in certain species of the Menispermaceae family, such as Stephania cepharantha . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The first total synthesis of Cepharadione A was achieved through a series of chemical reactions starting from dehydronuciferine. The synthesis involves photooxidation in hexane, yielding this compound along with other oxoaporphine derivatives . The reaction conditions typically include the use of iodine or dichlorodicyanoquinone as oxidizing agents .
Industrial Production Methods: extraction from natural sources, such as marine fungi, followed by purification through chemical reactions, is a common method .
Chemical Reactions Analysis
Types of Reactions: Cepharadione A undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Iodine or dichlorodicyanoquinone in hexane.
Substitution: Conditions for substitution reactions are not extensively studied.
Major Products: The primary product from the oxidation of dehydronuciferine is this compound, along with smaller amounts of other oxoaporphine derivatives .
Scientific Research Applications
Pharmacological Properties
Cepharadione A has been extensively studied for its potential therapeutic effects. Research has indicated several key applications:
- Antimicrobial Activity : this compound has shown significant antibacterial properties. In a study, it inhibited bacterial growth by more than 85% at a concentration of 100 µM, demonstrating its potential as a natural antimicrobial agent against various pathogens .
- Cytotoxic Effects : The compound exhibits mild cytotoxic effects on human cancer cell lines, such as PC-3 and HT-29. This suggests its utility in cancer research, particularly in developing treatments that target specific cancer cells while minimizing damage to healthy cells .
- Anthelmintic Activity : this compound has been evaluated for its anthelmintic properties, showing effectiveness against parasitic worms. This application is crucial in veterinary medicine and could be beneficial in treating parasitic infections in humans .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
Cepharadione A exerts its effects primarily through DNA damage. It interacts with DNA, causing strand breaks and inhibiting replication . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with cellular processes critical for cancer cell survival.
Comparison with Similar Compounds
Cepharadione B: Another isoquinoline alkaloid with a similar structure but different biological activities.
Norcepharadione B: A closely related compound with slight structural variations.
Pontevedrine: Initially thought to be a 5,7-dioxoaporphine but later identified as a 4,5-dioxoaporphine.
Uniqueness: Cepharadione A is unique due to its specific DNA-damaging properties and its occurrence in marine fungi. Its distinct chemical structure sets it apart from other isoquinoline alkaloids, making it a valuable compound for scientific research.
Biological Activity
Cepharadione A is a naturally occurring alkaloid belonging to the dioxoaporphine class, primarily isolated from the plant Stephania cepharantha. This compound has garnered interest due to its notable biological activities, particularly its potential as a DNA-damaging agent and its cytotoxic effects against various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant research findings.
1. Synthesis and Structural Confirmation
The first total synthesis of this compound was reported recently, allowing for structural confirmation and biological evaluation. The compound was initially isolated from Piper caninum using bioassay-guided fractionation based on its DNA damaging activity in yeast assays. The synthesis involved several steps, including the use of thionyl chloride and methylamine to produce the final product .
2. Biological Activity
2.1 DNA Damaging Activity
This compound has been identified as a potent inhibitor of cellular growth in yeast strains deficient in DNA repair mechanisms. Specifically, it exhibited an IC50 value of 50.2 nM against a yeast strain lacking RAD52, which is crucial for repairing double-strand DNA breaks. Under conditions where DNA repair was proficient (galactose medium), the IC50 increased to 293 nM, indicating that its activity is closely linked to the integrity of DNA repair pathways .
2.2 Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The compound demonstrated significant activity compared to its analogs, such as Cepharadione B, which showed minimal cytotoxicity. In comparative studies, this compound's potency was confirmed with IC50 values ranging from 0.42 to 1.6 µg/mL against several cancer cell lines, including colon and breast cancer cells .
Table 1: Summary of Biological Activities of this compound
Activity | IC50 Value | Cell Lines/Conditions |
---|---|---|
Yeast Growth Inhibition | 50.2 nM | RAD52 deficient yeast strain |
Yeast Growth Inhibition | 293 nM | RAD52 proficient yeast strain |
Cytotoxicity | 0.42 - 1.6 µg/mL | Various human cancer cell lines (e.g., colon, breast) |
Notable Research Findings
- Mechanism of Action : The presence of specific functional groups in this compound enhances its ability to induce DNA damage, making it a candidate for further investigation as an anti-cancer agent.
- Comparative Studies : When comparing this compound with other dioxoaporphines, it consistently exhibited superior cytotoxic properties, suggesting structural features that enhance biological activity .
4. Conclusion
This compound represents a promising compound in the field of medicinal chemistry due to its potent biological activities, particularly its ability to damage DNA and inhibit cancer cell growth. The ongoing research into its mechanisms of action and potential therapeutic applications could pave the way for new treatments in oncology.
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating and identifying Cepharadione A from plant extracts?
Methodological Answer:
- Extraction: Use bioassay-guided fractionation with solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol) to isolate this compound from Piper maingayi or related species.
- Identification: Employ NMR spectroscopy (¹H and ¹³C) to confirm structural features, referencing published spectral data tables for this compound (e.g., δH 6.25 ppm for aromatic protons, δC 180.2 ppm for carbonyl groups) .
- Validation: Cross-validate findings using LC-MS or GC-MS for molecular weight confirmation and purity assessment.
Q. How can researchers verify the structural integrity of synthesized or isolated this compound?
Methodological Answer:
- Spectroscopic Techniques: Combine 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and connectivity. For example, HMBC correlations between H-3 (δH 3.45) and C-1 (δC 170.5) confirm ketone positioning .
- Crystallography: If crystalline, perform X-ray diffraction to resolve absolute configuration.
- Comparative Analysis: Compare retention times (HPLC) and fragmentation patterns (MS/MS) with authentic standards or literature data.
Advanced Research Questions
Q. How should researchers address contradictions in reported pharmacological activities of this compound (e.g., cytotoxicity vs. anti-inflammatory effects)?
Methodological Answer:
- Contextual Analysis: Evaluate experimental conditions (e.g., cell lines, dosage, exposure time). For instance, cytotoxicity in cancer cells (IC₅₀ = 10 µM) may coexist with anti-inflammatory effects in macrophages at lower doses (IC₅₀ = 1 µM) due to dose-dependent mechanisms .
- Mechanistic Studies: Use RNA sequencing or proteomics to identify divergent pathways (e.g., NF-κB inhibition vs. ROS induction).
- Data Triangulation: Replicate studies in multiple models (in vitro, ex vivo, in vivo) and apply statistical rigor (e.g., ANOVA with post-hoc tests) to resolve discrepancies .
Q. What strategies are effective for optimizing the experimental design of this compound’s bioactivity studies?
Methodological Answer:
- FINER Criteria: Ensure questions are Feasible (e.g., scalable synthesis), Interesting (novel targets like NLRP3 inflammasome), Novel (untested cancer types), Ethical (animal welfare compliance), and Relevant (therapeutic gaps) .
- Dose-Response Curves: Use logarithmic dosing (0.1–100 µM) to capture threshold effects and calculate EC₅₀/IC₅₀ values.
- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (vehicle-only treatments) .
Q. How can researchers ensure reproducibility in this compound’s metabolic profiling studies?
Methodological Answer:
- Standardized Protocols: Document extraction solvents, column types (e.g., C18 for HPLC), and ionization modes (ESI+/ESI− for LC-MS).
- Open Data: Share raw spectra and chromatograms via repositories like MetaboLights.
- Interlab Validation: Collaborate with independent labs to verify metabolite identification using shared reference materials .
Q. Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Multivariate Analysis: Apply PCA or PLS-DA to untangle multifactorial responses (e.g., cytokine release vs. apoptosis) .
- Error Reporting: Include 95% confidence intervals for IC₅₀ values and p-values adjusted for multiple comparisons .
Q. How should researchers handle conflicting NMR assignments for this compound in published studies?
Methodological Answer:
- Comparative Tables: Compile chemical shifts from multiple sources (e.g., δC 75.8 for C-12 in [18] vs. δC 76.2 in conflicting reports) and assess solvent/temperature effects.
- DFT Calculations: Use computational NMR prediction (e.g., Gaussian) to validate proposed structures.
- Collaborative Resolution: Engage original authors via peer platforms like ResearchGate to clarify methodologies .
Q. Experimental Design and Ethics
Q. What ethical considerations are critical when testing this compound in animal models?
Methodological Answer:
- 3Rs Compliance: Apply Reduction (minimize sample size via power analysis), Refinement (use analgesics for invasive procedures), and Replacement (prioritize in vitro assays where possible).
- Protocol Approval: Submit detailed plans (dosing, endpoints, euthanasia) to institutional animal care committees .
Q. How can researchers design a literature review to contextualize this compound’s bioactivity?
Methodological Answer:
- Search Strategy: Use Boolean terms (e.g., "this compound" AND (cytotoxicity OR "anti-inflammatory")) in PubMed, SciFinder, and Web of Science.
- Critical Appraisal: Apply QUADAS-2 criteria to assess bias in pharmacological studies.
- Synthesis Tools: Use NVivo for thematic coding of mechanistic data .
Q. Reporting and Publication
Q. What are the best practices for documenting this compound’s synthetic procedures?
Methodological Answer:
- Stepwise Logging: Record reaction conditions (temperature, catalyst), yields, and purification methods (e.g., column chromatography gradients).
- Spectra Archiving: Upload annotated NMR/IR spectra to supplementary materials.
- FAIR Principles: Ensure data is Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats), and Reusable (detailed metadata) .
Properties
IUPAC Name |
11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c1-19-12-6-9-4-2-3-5-10(9)15-14(12)11(16(20)18(19)21)7-13-17(15)23-8-22-13/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIGKFTVXWUUCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=CC=CC=C3C4=C2C(=CC5=C4OCO5)C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970950 | |
Record name | 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40970950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cepharadione A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034364 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55610-01-0 | |
Record name | Cepharadione A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55610-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cepharadione A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055610010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40970950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEPHARADIONE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5UG6W56QW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cepharadione A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034364 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
340 - 342 °C | |
Record name | Cepharadione A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034364 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.